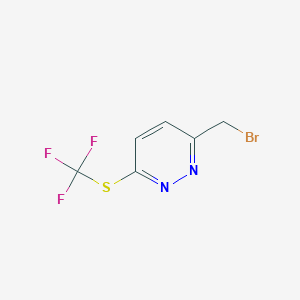

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine

Description

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine is a halogenated pyridazine derivative characterized by a bromomethyl (-CH₂Br) substituent at position 3 and a trifluoromethylthio (-SCF₃) group at position 6. Its molecular formula is C₆H₄BrF₃N₂S, with a calculated molecular weight of 273.1 g/mol (based on atomic masses: C=12, H=1, Br=80, F=19, N=14, S=32). The compound’s structure combines a reactive bromomethyl group, which serves as a versatile leaving group, with the electron-withdrawing trifluoromethylthio moiety, enhancing its utility in cross-coupling reactions and pharmaceutical intermediates .

Properties

Molecular Formula |

C6H4BrF3N2S |

|---|---|

Molecular Weight |

273.08 g/mol |

IUPAC Name |

3-(bromomethyl)-6-(trifluoromethylsulfanyl)pyridazine |

InChI |

InChI=1S/C6H4BrF3N2S/c7-3-4-1-2-5(12-11-4)13-6(8,9)10/h1-2H,3H2 |

InChI Key |

ULYSACOVWGOBIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1CBr)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine typically involves the introduction of the bromomethyl and trifluoromethylthio groups onto the pyridazine ring. One common method involves the bromination of a methyl group followed by the introduction of the trifluoromethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylthiolation processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, expanding its utility in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Biological Activities

Research has indicated that 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine exhibits significant biological activities:

- Antimicrobial Properties : The compound shows efficacy against various bacterial strains, attributed to its ability to interact with biological macromolecules.

- Anticancer Activity : Preliminary studies suggest that it can inhibit specific cancer cell lines through mechanisms involving covalent bonding with nucleophilic sites in proteins or DNA .

Pharmaceutical Chemistry

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine serves as a crucial intermediate in the synthesis of new pharmaceuticals. Its unique structural characteristics allow for the development of compounds targeting specific biological pathways, particularly in cancer therapy.

Agricultural Chemistry

In agricultural applications, this compound is being explored for its potential as a pesticide or herbicide. Its reactivity can be harnessed to develop agrochemicals that target specific pests while minimizing environmental impact.

Case Studies and Research Findings

Recent studies have illustrated the therapeutic potential of this compound:

- Anticancer Studies : A study evaluated the cytotoxic effects of various derivatives of pyridazine compounds on human cancer cell lines, demonstrating that modifications to the bromomethyl group significantly influenced anticancer activity .

- Molecular Recognition : Research into molecular recognition highlighted the binding affinity of pyridazine derivatives with specific biological targets, suggesting that 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine could be optimized for better therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Reactivity

- The bromomethyl group in the target compound offers greater reactivity than the simple bromo (-Br) substituent in 3-Bromo-6-(trifluoromethyl)pyridazine. This enables nucleophilic substitution (e.g., alkylation) or cross-coupling reactions, making it valuable in synthetic chemistry .

- In contrast, 3-Cyano-6-(3-dimethylaminophenyl)-4-trifluoromethyl-2(1H)-pyridone () features a cyano (-CN) group, which stabilizes the ring via resonance but limits direct substitution reactivity .

Electronic Effects

- The trifluoromethylthio (-SCF₃) group in the target compound is strongly electron-withdrawing, more so than the trifluoromethyl (-CF₃) group in 3-Bromo-6-(trifluoromethyl)pyridazine. This increases electrophilicity at adjacent positions, favoring electrophilic aromatic substitution .

- In Tafenoquine (), the trifluoromethylphenoxy group balances lipophilicity and metabolic stability, a critical factor in drug design .

Physical Properties

- The bromomethyl analog (target compound) is likely a liquid or low-melting solid due to its molecular weight (273.1 g/mol) and polarizable -SCF₃ group. In contrast, 3-Bromo-6-(trifluoromethyl)pyridazine is reported as a stable solid .

- Pyridone derivatives (e.g., 3-Cyano-6-(3-dimethylaminophenyl)-4-trifluoromethyl-2(1H)-pyridone) exhibit higher polarity due to the carbonyl group, enhancing solubility in polar solvents .

Notes

- Safety: Bromomethyl derivatives are potent alkylating agents and require stringent handling (gloves, fume hoods) to avoid carcinogenic risks. The trifluoromethylthio group may also pose toxicity concerns .

- Synthetic Routes : Cross-coupling reactions (e.g., using boronic acids as in ) or radical bromination (for -CH₂Br introduction) are plausible synthesis pathways for the target compound .

- Research Gaps: Limited data exist on the target compound’s biological activity.

Biological Activity

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , and it features a bromomethyl group and a trifluoromethylthio moiety attached to the pyridazine ring. These functional groups are significant for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine. A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including breast and colon cancers.

The mechanism by which these compounds exert their anticancer effects often involves:

- Cell Cycle Arrest : Compounds such as those derived from pyridazine can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. For instance, certain derivatives have shown a significant increase in the sub-G1 phase population in treated cancer cells, indicating apoptosis induction .

- Apoptotic Pathways : Flow cytometric analyses using Annexin V-FITC assays have demonstrated that specific pyridazine derivatives significantly increase the percentage of apoptotic cells compared to untreated controls .

Antimicrobial Activity

In addition to anticancer properties, 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine has been evaluated for antimicrobial activity. Studies indicate that derivatives of this compound exhibit varying degrees of effectiveness against bacterial strains, including both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the bromomethyl and trifluoromethylthio groups can enhance antimicrobial efficacy. For example:

- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving cell membrane permeability.

- Trifluoromethyl Group : This group may contribute to increased electron-withdrawing capacity, enhancing the compound's reactivity towards microbial targets .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.